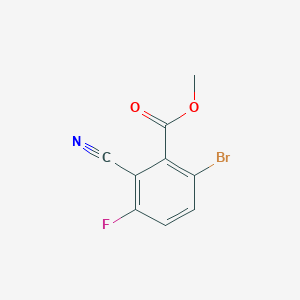

Methyl 6-bromo-2-cyano-3-fluorobenzoate

Description

Methyl 6-bromo-2-cyano-3-fluorobenzoate is a useful research compound. Its molecular formula is C9H5BrFNO2 and its molecular weight is 258.04 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Basic Research Questions

Q. What are the common synthetic routes and critical reaction conditions for Methyl 6-bromo-2-cyano-3-fluorobenzoate?

Methodological Answer: The synthesis typically involves sequential functionalization of a benzoate precursor. A plausible route includes:

Bromination : Selective bromination of a fluorinated and cyanated benzoic acid derivative using bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., Fe or AlBr₃) to ensure regioselectivity at the 6-position .

Esterification : Reaction of the brominated intermediate with methanol (CH₃OH) under acidic conditions (e.g., H₂SO₄ or HCl) to form the methyl ester .

Key Conditions :

- Bromination: 60–80°C, inert atmosphere (N₂/Ar), 6–12 hours.

- Esterification: Reflux in methanol, 24–48 hours.

Q. How is this compound characterized to confirm its structure?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Peaks for aromatic protons (δ 7.2–8.0 ppm), methoxy group (δ ~3.9 ppm).

- ¹³C NMR : Signals for carbonyl (δ ~165 ppm), cyano (δ ~115 ppm), and Br/fluorine-substituted carbons .

- Mass Spectrometry (MS) : Molecular ion peak ([M]⁺) at m/z corresponding to C₁₀H₆BrFNO₂ (exact mass ~286.97) .

- X-ray Crystallography : Resolves bond lengths and angles (e.g., C-Br ~1.89 Å, C≡N ~1.16 Å) .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence cross-coupling reactions involving this compound?

Methodological Answer:

- Electronic Effects : The electron-withdrawing cyano (-CN) and fluorine groups activate the aromatic ring toward electrophilic substitution but deactivate it toward nucleophilic attacks. Bromine at the 6-position serves as a leaving group in Suzuki-Miyaura couplings .

- Steric Effects : The methyl ester group at the 1-position and fluorine at the 3-position create steric hindrance, requiring bulky ligands (e.g., SPhos) for efficient palladium-catalyzed reactions .

Experimental Design : Optimize catalyst loading (1–5 mol% Pd), base (K₂CO₃ or Cs₂CO₃), and solvent (THF/DMF) to balance reactivity and steric constraints.

Q. What computational approaches predict the reactivity and electronic properties of this compound?

Methodological Answer:

- Density Functional Theory (DFT) :

- Molecular Electrostatic Potential (MEP) Maps : Identify electron-deficient regions (e.g., near Br and CN groups) for mechanistic insights .

Q. How can crystallographic data discrepancies be resolved when analyzing derivatives of this compound?

Methodological Answer:

- Refinement Protocols : Use SHELX software for structure solution (SHELXD) and refinement (SHELXL). Validate with R-factor convergence (<5%) and residual electron density maps .

- Data Contradiction Analysis : Cross-validate with NMR/IR data if crystallographic disorder (e.g., rotational isomers) is observed. For example, fluorine positional disorder may require constrained refinement .

Properties

IUPAC Name |

methyl 6-bromo-2-cyano-3-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrFNO2/c1-14-9(13)8-5(4-12)7(11)3-2-6(8)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZHWLXHEJJFCKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1C#N)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.